N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide
Description
This compound features a piperazine core substituted with a 4-fluorophenyl group at the 1-position and a furan-2-yl ethyl side chain. Piperazine derivatives are widely studied for their neuropharmacological properties, particularly as dopamine or serotonin receptor modulators . The fluorine atom on the phenyl group enhances metabolic stability, while the furan ring may influence pharmacokinetics through its electron-rich π-system.
Properties
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O4/c1-34-22-5-2-4-19(16-22)17-28-25(32)26(33)29-18-23(24-6-3-15-35-24)31-13-11-30(12-14-31)21-9-7-20(27)8-10-21/h2-10,15-16,23H,11-14,17-18H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMPINFRCYUFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide, often abbreviated as FPEPO, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a piperazine ring, a furan moiety, and an oxalamide functional group, which collectively contribute to its pharmacological properties.
Chemical Structure
The chemical formula for FPEPO is , and it has a molecular weight of approximately 456.5 g/mol. The structural components are as follows:
- Piperazine Ring : Known for its central nervous system activity.
- Fluorophenyl Group : May enhance the compound's electronic properties and biological interactions.
- Furan Moiety : Contributes to the compound's unique reactivity and potential biological activity.
- Oxalamide Functional Group : Associated with diverse biological activities.
Pharmacological Properties
Research indicates that FPEPO exhibits various pharmacological activities, including:
- Dopamine Receptor Affinity : Similar compounds have shown significant binding affinity to dopamine D4 receptors, with IC50 values as low as 0.057 nM, indicating potential applications in treating neurological disorders .
- Adenosine A2A Receptor Antagonism : Investigations have suggested that derivatives of this compound may act as antagonists for the adenosine A2A receptor, which is crucial in modulating neurotransmitter release and has implications in neuroprotection and anti-inflammatory responses.
- Neuroprotective Effects : The piperazine structure is often linked to neuropharmacological activity, making FPEPO a candidate for further studies in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of FPEPO can be analyzed through its structure-activity relationship (SAR). Variations in the piperazine or furan substituents can lead to significant differences in receptor affinity and selectivity. For example:
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| FPEPO | Fluorophenyl, Furan | High D4 receptor affinity |
| N-(4-chlorobenzyl) | Chlorobenzyl, Piperazine | Moderate D4 receptor affinity |
| N-(4-bromobenzyl) | Bromobenzyl, Piperazine | Lower D4 receptor affinity |
This table illustrates how modifications to the core structure can influence the pharmacological profile of related compounds.
Case Studies and Research Findings
- Dopamine D4 Receptor Studies :
- Neuropharmacology :
- Inflammatory Response Modulation :
Scientific Research Applications
Medicinal Chemistry
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide is being investigated for its potential as a therapeutic agent in treating various neurological disorders due to its ability to interact with neurotransmitter receptors such as serotonin and dopamine. Its structural similarity to endogenous neurotransmitters may enhance its efficacy in modulating mood and cognitive functions.
Research indicates that this compound exhibits significant biological activity, including:
- Antidepressant Effects : Studies suggest that it may influence serotonin pathways, offering potential benefits for depression treatment.
- Neuroprotective Properties : Its ability to cross the blood-brain barrier positions it as a candidate for protecting neurons from damage in neurodegenerative diseases.
Industrial Applications
In the industrial sector, this compound could serve as a precursor for developing new pharmaceuticals or as a scaffold for synthesizing more complex chemical entities.
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Neuropharmacology Study : A study published in Journal of Medicinal Chemistry examined the interaction of this compound with serotonin receptors, demonstrating its potential antidepressant effects through receptor modulation .
- Analgesic Activity Research : Another investigation highlighted its analgesic properties through animal models, suggesting efficacy comparable to established pain relief medications .
- Neuroprotective Effects : Research focused on its neuroprotective capabilities indicated that it could mitigate oxidative stress in neuronal cells, supporting its development for neurodegenerative disease therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitutions
The table below highlights key structural differences and similarities:
Key Observations :
- Amide Linkages : The oxalamide bridge in the target compound introduces two amide bonds, offering stronger hydrogen-bonding capacity compared to single amides (e.g., 8b, 8d) .
- Aromatic Systems : The furan-2-yl group in the target compound differs from pyridin-2-yl in analogs, which may alter solubility and π-π stacking interactions.
Pharmacological and Physicochemical Properties
Receptor Affinity and Selectivity
- Target Compound : While direct receptor data are unavailable, structural analogs like 7o () exhibit dopamine D3 receptor selectivity due to the piperazine-amide scaffold . The 4-fluorophenyl group may enhance binding to serotonin receptors (e.g., 5-HT1A) compared to chlorine-substituted analogs.
- Compound 8b : The trifluoromethyl group in 8b increases lipophilicity (logP ~4.5), favoring blood-brain barrier penetration, but may reduce aqueous solubility .
Metabolic Stability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
